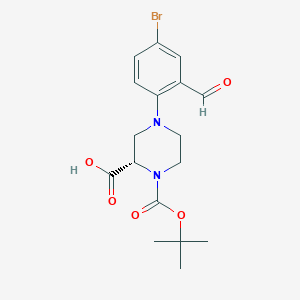![molecular formula C13H10N4O B13731930 4-[2-(2H-tetrazol-5-yl)phenyl]phenol CAS No. 150368-30-2](/img/structure/B13731930.png)
4-[2-(2H-tetrazol-5-yl)phenyl]phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[2-(2H-tetrazol-5-yl)phenyl]phenol is a compound that features a tetrazole ring attached to a biphenyl structure. Tetrazoles are known for their bioisosteric properties, which allow them to mimic carboxylic acids in pharmacological molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-(2H-tetrazol-5-yl)phenyl]phenol typically involves the formation of the tetrazole ring followed by its attachment to the biphenyl structure. One common method involves the cyclization of nitriles with azides under acidic conditions to form the tetrazole ring . The reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts such as copper(I) salts .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions mentioned above to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques .
Chemical Reactions Analysis
Types of Reactions
4-[2-(2H-tetrazol-5-yl)phenyl]phenol can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The tetrazole ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents such as hydrogen gas (H2) with palladium on carbon (Pd/C) or sodium borohydride (NaBH4).
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products
Oxidation: Quinones.
Reduction: Amines.
Substitution: Various substituted tetrazoles depending on the nucleophile used.
Scientific Research Applications
4-[2-(2H-tetrazol-5-yl)phenyl]phenol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an antibacterial, anticancer, and anti-tuberculosis agent.
Mechanism of Action
The mechanism of action of 4-[2-(2H-tetrazol-5-yl)phenyl]phenol involves its interaction with various enzymes and receptors in biological systems. The tetrazole ring can form non-covalent interactions, such as hydrogen bonds and π-π stacking, with amino acid residues in the active sites of enzymes . This can lead to inhibition or modulation of enzyme activity, which is the basis for its antibacterial and anticancer properties .
Comparison with Similar Compounds
Similar Compounds
4-(2H-Tetrazol-5-yl)phenylboronic acid: Similar structure but with a boronic acid group instead of a phenol group.
2,5-Di(2H-tetrazol-5-yl)terephthalic acid: Contains two tetrazole rings and is used in the formation of metal-organic frameworks.
Uniqueness
4-[2-(2H-tetrazol-5-yl)phenyl]phenol is unique due to its combination of a tetrazole ring and a phenol group, which provides a distinct set of chemical and biological properties. This combination allows it to participate in a wide range of chemical reactions and interact with various biological targets .
Properties
CAS No. |
150368-30-2 |
|---|---|
Molecular Formula |
C13H10N4O |
Molecular Weight |
238.24 g/mol |
IUPAC Name |
4-[2-(2H-tetrazol-5-yl)phenyl]phenol |
InChI |
InChI=1S/C13H10N4O/c18-10-7-5-9(6-8-10)11-3-1-2-4-12(11)13-14-16-17-15-13/h1-8,18H,(H,14,15,16,17) |
InChI Key |
AGAGBJLFXRVHGJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CC=C(C=C2)O)C3=NNN=N3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



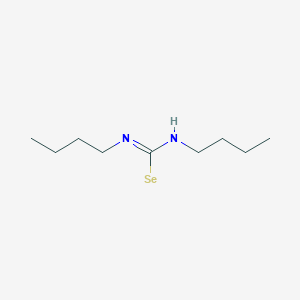
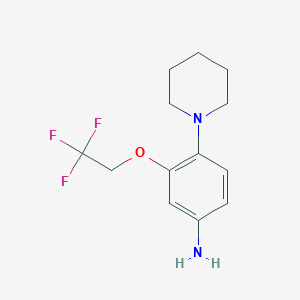
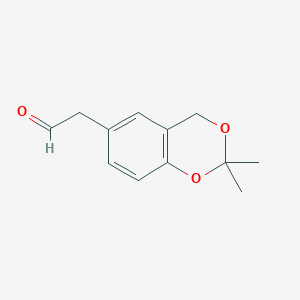
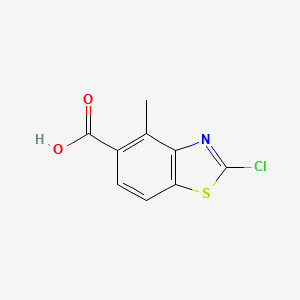
![Trimethyl-[2-[[propoxy-[2-(trimethylazaniumyl)ethylamino]phosphoryl]amino]ethyl]azanium dibromide](/img/structure/B13731877.png)
![N-(6-Methyl-5-{3-[(4-nitrobenzene-1-sulfonyl)(phenyl)amino]propyl}-4-oxo-1,4-dihydropyrimidin-2-yl)acetamide](/img/structure/B13731882.png)


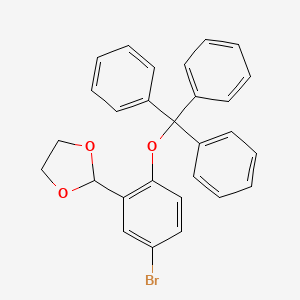
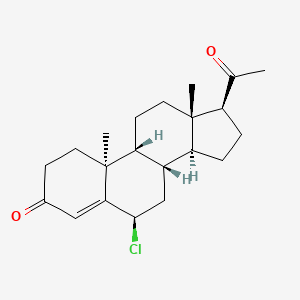
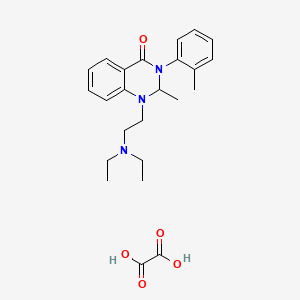
![(2S,3R,4S,5S,6R)-2-[(2R,3S,4R,5R,6S)-4,5-Dihydroxy-2-(hydroxymethyl)-6-(4-nitrophenoxy)tetrahydropyran-3-yl]oxy-6-(hydroxymethyl)tetrahydropyran-3,4,5-triol](/img/structure/B13731933.png)
